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molecular formula C13H24N2O4 B1344132 Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate CAS No. 209667-59-4

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Cat. No. B1344132
M. Wt: 272.34 g/mol
InChI Key: BWRNREIEPIQCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07304053B2

Procedure details

1-(Ethoxycarbonylmethyl)-piperazine (5.00 g, 29.0 mmol) is dissolved in 35 mL of 50% aqueous dioxane. Triethylamine (4.41 g, 43.5 mmol) is added followed by 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (7.86 g, 31.9 mmol). The reaction is stirred for 14.5 hours at ambient temperature, then poured onto water and extracted with ethyl acetate (2×100 mL). The combined organic extracts are washed with water (3×100 mL), brine, dried over MgSO4, filtered, and concentrated in vacuo. The residue is purified via silica gel chromatography with gradient elution (20%→50% ethyl acetate in hexanes) affording the desired product as an oil. CIMS: MH+ 273.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
4.41 g
Type
reactant
Reaction Step Two
Quantity
7.86 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH2:6][N:7]1[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1)=[O:5])[CH3:2].C(N(CC)CC)C.[C:20]([O:24][C:25](ON=C(C1C=CC=CC=1)C#N)=[O:26])([CH3:23])([CH3:22])[CH3:21]>O1CCOCC1>[C:20]([O:24][C:25]([N:10]1[CH2:9][CH2:8][N:7]([CH2:6][C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:12][CH2:11]1)=[O:26])([CH3:23])([CH3:22])[CH3:21]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(=O)CN1CCNCC1
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
4.41 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
7.86 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)ON=C(C#N)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred for 14.5 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined organic extracts are washed with water (3×100 mL), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified via silica gel chromatography with gradient elution (20%→50% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
14.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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